1H-Indene, 1-bromo-5-chloro-2,3-dihydro-
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Description
“1H-Indene, 1-bromo-5-chloro-2,3-dihydro-” is an organic compound with the IUPAC name 1-bromo-5-chloroindane . It has a molecular weight of 231.52 . The compound is typically used in research and development .
Molecular Structure Analysis
The InChI code for “1H-Indene, 1-bromo-5-chloro-2,3-dihydro-” is 1S/C9H8BrCl/c10-9-4-1-6-5-7(11)2-3-8(6)9/h2-3,5,9H,1,4H2 . This code provides a standard way to encode the compound’s molecular structure.Scientific Research Applications
Biological Potential of Indole Derivatives
Indole derivatives, which include compounds like 1-bromo-5-chloro-2,3-dihydro-1H-indene, have been found to possess various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This wide range of biological activities makes indole derivatives a valuable area of study for potential therapeutic applications .
Chemical Disinfectant
Compounds similar to 1-bromo-5-chloro-2,3-dihydro-1H-indene, such as BCDMH, have been used as chemical disinfectants . They react slowly with water, releasing hypochlorous acid and hypobromous acid, which are used for recreational water sanitation and drinking water purification .
Aldose Reductase Inhibitors
1H-Indole-3-Carbaldehyde derivatives, which are structurally related to 1-bromo-5-chloro-2,3-dihydro-1H-indene, have been evaluated as aldose reductase (ALR2) and aldehyde reductase (ALR1) inhibitors . These enzymes are involved in the polyol pathway of glucose metabolism, and their inhibition can be beneficial in the management of complications related to diabetes .
Synthesis of Bioactive Compounds
1-bromo-5-chloro-2,3-dihydro-1H-indene could potentially be used in the synthesis of bioactive compounds . For example, indanones, which are structurally similar to 1-bromo-5-chloro-2,3-dihydro-1H-indene, have been synthesized for a broad range of biological activities .
Pharmacological Activities
Indole derivatives, including 1-bromo-5-chloro-2,3-dihydro-1H-indene, have been found to exhibit a wide range of pharmacological activities . These include antiviral activity, with certain derivatives showing inhibitory activity against influenza A and Coxsackie B4 virus .
Development of New Drug Molecules
The indole scaffold, which is present in 1-bromo-5-chloro-2,3-dihydro-1H-indene, has been found in many important synthetic drug molecules . This scaffold binds with high affinity to multiple receptors, which is helpful in developing new useful derivatives .
properties
IUPAC Name |
1-bromo-5-chloro-2,3-dihydro-1H-indene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrCl/c10-9-4-1-6-5-7(11)2-3-8(6)9/h2-3,5,9H,1,4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBEIEMMSBLROPG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1Br)C=CC(=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80470166 |
Source
|
Record name | 1H-Indene, 1-bromo-5-chloro-2,3-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80470166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.51 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
192702-71-9 |
Source
|
Record name | 1H-Indene, 1-bromo-5-chloro-2,3-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80470166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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